REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl.[OH-:12].[K+]>>[CH2:7]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH:9]([CH2:10][OH:12])[OH:11] |f:2.3|
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)O
|
Name
|
ferric chloride
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
92.5 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After the removal of an excess alcohol at 100° C. under reduced pressure (5.32 kPa), 6 g of lauric acid, 118 g of a 48% aqueous solution of potassium hydroxide and 162 g of water
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was reacted at 200° C. for 5 hours in an autoclave
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was dehydrated at 100° C. under reduced pressure (6.67 kPa)
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation under reduced pressure (133 to 266 Pa, 114 to 115° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CO)OCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |